molecular formula C26H30N8O2 B8134273 AZ12672857

AZ12672857

Cat. No.: B8134273
M. Wt: 486.6 g/mol
InChI Key: QLFGDTPACJHLRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AZ12672857 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and typically involve the use of specific reagents and catalysts to achieve the desired purity and yield .

Industrial Production Methods

Industrial production of this compound is carried out under stringent conditions to ensure high purity and consistency. This involves large-scale synthesis using optimized reaction conditions, followed by purification processes such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

AZ12672857 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

AZ12672857 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool to study kinase inhibition and signal transduction pathways.

    Biology: Employed in cell proliferation and differentiation studies.

    Medicine: Investigated for its potential therapeutic effects in cancer treatment due to its ability to inhibit key kinases involved in tumor growth.

    Industry: Utilized in the development of new drugs and therapeutic agents

Mechanism of Action

AZ12672857 exerts its effects by inhibiting the activity of EphB4 and Src kinases. These kinases play crucial roles in cell signaling pathways that regulate cell proliferation, differentiation, and survival. By inhibiting these kinases, this compound disrupts these pathways, leading to reduced cell proliferation and increased cell death in certain cell types .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AZ12672857 stands out due to its high potency and selectivity for EphB4 and Src kinases. Its ability to inhibit cell proliferation at very low concentrations (IC50 of 2 nM for Src-transfected 3T3 cells) makes it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

2-N-(3,5-dimorpholin-4-ylphenyl)-4-N-(1H-indazol-4-yl)-4-N-methylpyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N8O2/c1-32(24-4-2-3-23-22(24)18-28-31-23)25-5-6-27-26(30-25)29-19-15-20(33-7-11-35-12-8-33)17-21(16-19)34-9-13-36-14-10-34/h2-6,15-18H,7-14H2,1H3,(H,28,31)(H,27,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLFGDTPACJHLRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC(=NC=C1)NC2=CC(=CC(=C2)N3CCOCC3)N4CCOCC4)C5=CC=CC6=C5C=NN6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.